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Compound of Interest

Compound Name: 3-Quinuclidinol hydrochloride

Cat. No.: B1302385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Quinuclidinol hydrochloride, a key building block in the synthesis of various pharmaceutical

compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about

the chemical environment of each atom in the 3-Quinuclidinol hydrochloride molecule.

¹H NMR Spectral Data
The ¹H NMR spectrum of 3-Quinuclidinol hydrochloride is characterized by several

multiplets arising from the protons on the bicyclic ring system. The chemical shifts can vary

slightly depending on the solvent and concentration.
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Assignment Chemical Shift (δ) ppm Multiplicity

H-3 ~3.79 m

H-2, H-4 (axial) ~3.09 m

H-2, H-4 (equatorial) ~2.57-2.89 m

H-5, H-7 (axial) ~1.95 m

H-5, H-7 (equatorial) ~1.35-1.46 m

H-6 (endo) ~1.78 m

H-6 (exo) ~1.67 m

OH ~4.5 br s

Data is a compilation from

multiple sources for the

general 3-Quinuclidinol

structure. Specific shifts for the

hydrochloride salt are

consistent with these ranges.

[1][2][3]

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 3-Quinuclidinol hydrochloride displays four

distinct signals corresponding to the carbon atoms in the molecule.

Assignment Chemical Shift (δ) ppm

C-3 68.5

C-2, C-4 47.5

C-5, C-7 25.8

C-6 20.5

Data for 3-Quinuclidinol.[1]
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Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of 3-Quinuclidinol hydrochloride is as follows:

Sample Preparation:

Weigh approximately 5-10 mg of 3-Quinuclidinol hydrochloride.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

D₂O, DMSO-d₆, or CDCl₃) in a clean, dry NMR tube.[1]

Instrument Setup:

The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).[1]

[4][5]

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.[1]

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum. A larger number of scans is generally required due to the lower natural

abundance of ¹³C.[1]

Data Processing:

The acquired Free Induction Decay (FID) is Fourier-transformed to generate the spectrum.

The spectrum is phase-corrected and a baseline correction is applied.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS).

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative

ratios of the protons.[1]
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Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR

spectrum of 3-Quinuclidinol hydrochloride will exhibit characteristic absorption bands for the

hydroxyl and amine salt functionalities.

Functional Group **Characteristic Absorption (cm⁻¹) **

O-H stretch (alcohol) Broad, ~3400-3200

N-H stretch (amine salt) Broad, ~3000-2500

C-H stretch (alkane) ~2950-2850

C-O stretch (alcohol) ~1050

Note: The exact peak positions and shapes can be influenced by hydrogen bonding and the

physical state of the sample.

Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample like 3-Quinuclidinol
hydrochloride is using a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated

Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid 3-Quinuclidinol hydrochloride powder is

placed directly onto the ATR crystal.[1]

Data Acquisition: The spectrum is recorded by collecting a number of scans to achieve a

good signal-to-noise ratio. A background spectrum of the clean ATR crystal is typically

recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

of ions. The mass spectrum of 3-Quinuclidinol provides information about its molecular weight

and fragmentation pattern. For the hydrochloride salt, the analysis is typically performed on the

free base. The molecular weight of 3-Quinuclidinol (the free base) is 127.18 g/mol .[6][7][8]
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Mass Spectral Data (Electron Ionization)
Under electron ionization (EI) conditions, 3-Quinuclidinol will fragment in a characteristic

manner. The molecular ion peak (M⁺) is observed at m/z 127.[2][6][8]

m/z Relative Intensity Possible Fragment

127 37.8 [M]⁺

98 12.1 [M - CH₂OH]⁺

82 11.0

70 12.9

58 26.2

42 100.0

Data for 3-quinuclidinol.[2]

Experimental Protocol for GC-MS
For volatile compounds like 3-Quinuclidinol, Gas Chromatography-Mass Spectrometry (GC-

MS) is a common analytical method. Derivatization is often employed to improve its

chromatographic properties.[9]

Sample Preparation and Derivatization (if necessary):

Dissolve the 3-Quinuclidinol hydrochloride sample in a suitable solvent. The free base

may be extracted if necessary.

To enhance volatility and reduce polarity, the hydroxyl group can be derivatized. Common

methods include acylation (e.g., with benzoyl chloride) or silylation (e.g., with BSTFA).[9]

Another method involves reaction with trichloroethyl chloroformate (Troc-Cl).[9][10]

GC-MS System Parameters:

Injector: Set to a temperature of 250 °C.
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Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: A typical program might start at a low temperature (e.g., 40

°C), hold for a few minutes, and then ramp at a controlled rate (e.g., 8 °C/min) to a final

temperature (e.g., 300 °C).[10]

MS Detector:

Ion Source Temperature: ~230 °C.

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

Scan Range: A suitable mass range is scanned, for example, m/z 29 to 600.[10]

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of 3-
Quinuclidinol hydrochloride.
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Caption: General workflow for the spectroscopic analysis of 3-Quinuclidinol hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.chemicalbook.com/SpectrumEN_1619-34-7_13CNMR.htm
https://m.chemicalbook.com/SpectrumEN_1619-34-7_1HNMR.htm
https://www.tsijournals.com/articles/a-large-scale-synthesis-of-racemic-3quinuclidinol-under-solvent-free-conditions-13847.html
https://zenodo.org/records/5768002/files/261-262.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/3-Quinuclidinol
https://webbook.nist.gov/cgi/inchi?ID=C1619347&Mask=80
https://webbook.nist.gov/cgi/inchi?ID=C1619347&Mask=200
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Derivatization_of_R_3_Quinuclidinol_for_GC_MS_Analysis.pdf
https://www.osti.gov/servlets/purl/1862759
https://www.benchchem.com/product/b1302385#3-quinuclidinol-hydrochloride-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1302385#3-quinuclidinol-hydrochloride-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1302385#3-quinuclidinol-hydrochloride-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1302385#3-quinuclidinol-hydrochloride-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1302385?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

